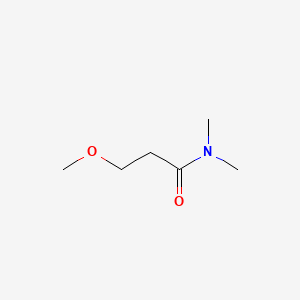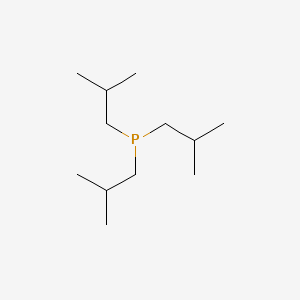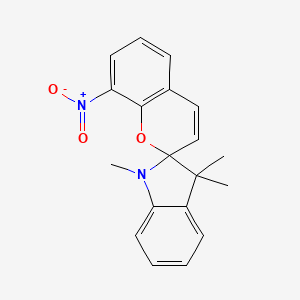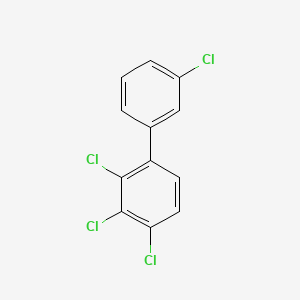
2,3,3',4-四氯联苯
描述
2,3,3’,4-Tetrachlorobiphenyl is a tetrachlorobiphenyl in which the chlorines are positions at positions 2, 3, 4, and 4’ .
Synthesis Analysis
Polychlorinated biphenyls (PCBs) can be degraded by microbial communities naturally present in the environment through the combination of two processes: anaerobic reductive dechlorination (organohalide respiration) of higher chlorinated congeners and aerobic oxidative degradation of lower chlorinated congeners .Molecular Structure Analysis
The crystal structure of PCB 77 (3,3’,4,4’-tetrachlorobiphenyl, C12H6Cl4), a dioxin-like PCB congener, is described. The dihedral angle of PCB 77 is 43.94 (6)°, which is slightly larger than calculated or experimental dihedral angles of biphenyl derivatives in solution but smaller than experimental dihedral angles in the gas phase .Chemical Reactions Analysis
Biological transformation of polychlorinated biphenyls could take place through anaerobic dechlorination, aerobic microbial degradation, and a combination of transformation of anaerobic dechlorination and aerobic degradation .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,3’,4-Tetrachlorobiphenyl include a density of 1.4±0.1 g/cm3, boiling point of 380.7±37.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, enthalpy of vaporization of 60.4±3.0 kJ/mol, flash point of 188.4±23.9 °C, and molar volume of 202.5±3.0 cm3 .科学研究应用
Real-Time Immuno-PCR Method for Detection
- Methods of Application: PCB77 butanoic acid (γ-oxo-PCB77A) was synthesized as the hapten of PCB77, and a mixed anhydride reaction was used to couple the PCB77A to ovalbumin to form artificial coating antigen. The active ester method was used to couple the PCB77A to bovine serum albumin to form the artificial antigen. Male New Zealand white rabbits were immunized with immune antigen to obtain polyclonal antibodies (pAbs), with which, a novel rt-IPCR assay for determination of PCB77 was described .
- Results or Outcomes: Using the optimized assay, the linear range for the determination of PCB77 is 10.0 fg/mL to 1 ng/mL with a correlation coefficient of 0.98 and a detection limit of 1.5 fg/mL .
Effect of Composition and Microstructure of Humic Acid
- Application Summary: The fate and transport of polychlorinated biphenyls (PCBs), a class of persistent organic compounds, in soils was markedly affected by their sorption/desorption on soil organic matters (SOM) due to high hydrophobicity of PCBs .
- Methods of Application: The effect of composition and microstructure of humic acid on sorption of 3,3′,4,4′-tetrachlorobiphenyl (PCB77) was investigated in this study .
- Results or Outcomes: The sorption capacity of PCB77 on HAs followed a similar order of YHA>SHA>AHA, indicating the content of unsaturated C of HAs controlled the sorption of PCB77 on HAs .
Aerobic Degradation
- Application Summary: The aerobic degradation of 3,3’,4,4’-tetrachlorobiphenyl is being studied .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
Reductive Dechlorination
- Application Summary: The reductive dechlorination of 2,3,4,5-tetrachlorobiphenyl in three different sediment cultures was studied. This process involved the removal of chlorine atoms from the compound under anaerobic conditions .
- Methods of Application: Anaerobic cultures capable of reductively dechlorinating 2,3,4,5-tetrachlorobiphenyl were enriched from three different sediments, one estuarine, one marine and one riverine. Two different electron donors were used in enrichments with the estuarine sediment (elemental iron or a mixture of fatty acids) .
- Results or Outcomes: The removal of doubly flanked meta and para chlorines to form 2,3,5-CB and 2,4,5-CB was observed in all cultures .
Kinetics and Threshold Level of Dechlorination
- Application Summary: The kinetics and threshold level of 2,3,4,5-tetrachlorobiphenyl dechlorination by an organohalide respiring bacterium were studied .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
Effect of Composition and Microstructure of Humic Acid
- Application Summary: The effect of composition and microstructure of humic acid on the sorption of 3,3′,4,4′-tetrachlorobiphenyl was investigated .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
Reductive Dechlorination in Different Sediment Cultures
- Application Summary: The reductive dechlorination of 2,3,4,5-tetrachlorobiphenyl in three different sediment cultures was studied . This process involved the removal of chlorine atoms from the compound under anaerobic conditions .
- Methods of Application: Anaerobic cultures capable of reductively dechlorinating 2,3,4,5-tetrachlorobiphenyl were enriched from three different sediments, one estuarine, one marine and one riverine. Two different electron donors were used in enrichments with the estuarine sediment (elemental iron or a mixture of fatty acids) .
- Results or Outcomes: The removal of doubly flanked meta and para chlorines to form 2,3,5-CB and 2,4,5-CB was observed in all cultures .
Kinetics and Threshold Level of Dechlorination
- Application Summary: The kinetics and threshold level of 2,3,4,5-tetrachlorobiphenyl dechlorination by an organohalide respiring bacterium were studied .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
Effect of Composition and Microstructure of Humic Acid
- Application Summary: The effect of composition and microstructure of humic acid on the sorption of 3,3′,4,4′-tetrachlorobiphenyl was investigated .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
安全和危害
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
The time required for a PCB-contaminated site to recover cannot yet be predicted due in part to lack of quantitative information on rates of PCB dechlorination in the porewater phase . This review provides a theoretical foundation and practical basis to use PCBs-degrading microorganisms for bioremediation .
属性
IUPAC Name |
1,2,3-trichloro-4-(3-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-3-1-2-7(6-8)9-4-5-10(14)12(16)11(9)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGSEEWIVLAUNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074221 | |
| Record name | 2,3,3',4-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',4-Tetrachlorobiphenyl | |
CAS RN |
74338-24-2 | |
| Record name | PCB 55 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74338-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3',4-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074338242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T34626QGG0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid](/img/structure/B1585445.png)

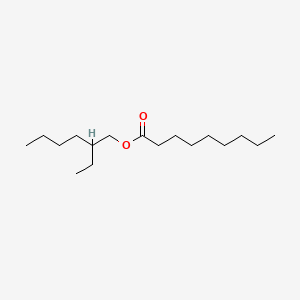
![2-[Dimethyl(octadec-9-enyl)azaniumyl]acetate](/img/structure/B1585451.png)

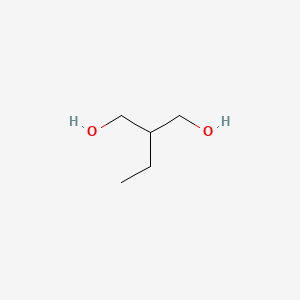
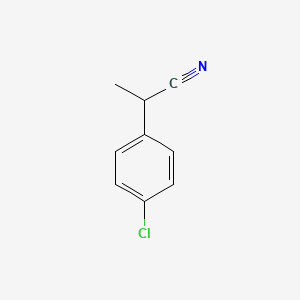
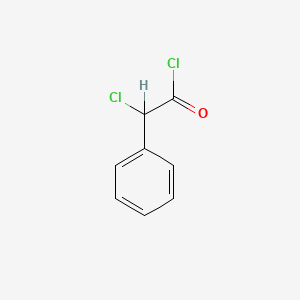
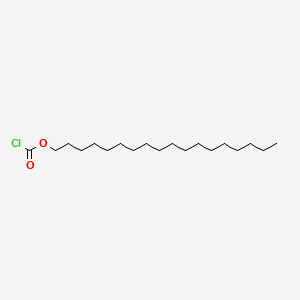
![2-[(4-Chloro-2-nitrophenyl)azo]-N-(4-ethoxyphenyl)-3-oxobutyramide](/img/structure/B1585461.png)

